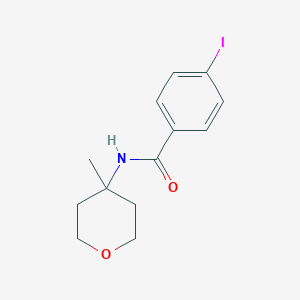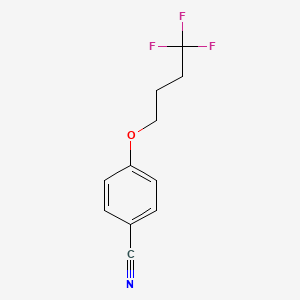
2-Methoxy-3,3-dimethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid, characterized by the presence of a methoxy group and two methyl groups attached to the third carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the esterification of 3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the use of flow microreactor systems allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反应分析
Types of Reactions
2-Methoxy-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-dimethylbutanal, while reduction could produce 3,3-dimethylbutanol .
科学研究应用
2-Methoxy-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research explores its use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methoxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor modulators, affecting various biochemical processes. The exact mechanism depends on the specific application and the structure of the derivative being studied .
相似化合物的比较
Similar Compounds
3,3-Dimethylbutanoic acid: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxybutanoic acid: Similar structure but without the additional methyl groups, leading to distinct chemical properties.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar structural motif but different biological activity.
Uniqueness
2-Methoxy-3,3-dimethylbutanoic acid is unique due to the presence of both methoxy and tert-butyl groups, which confer specific steric and electronic properties. These features make it a valuable compound in various synthetic and research applications.
属性
IUPAC Name |
2-methoxy-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5(10-4)6(8)9/h5H,1-4H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUCVJOSXWZMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7974028.png)
![4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974042.png)
![[4-(4,4,4-Trifluorobutoxy)phenyl]methanamine](/img/structure/B7974047.png)







![3-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974129.png)
![2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one](/img/structure/B7974133.png)
